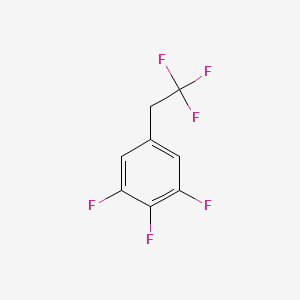

1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene

Descripción general

Descripción

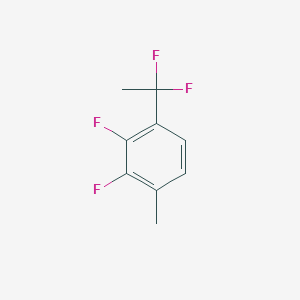

1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H4F6 . It has a molecular weight of 214.11 . The structure of this compound includes a benzene ring with three fluorine atoms and a 2,2,2-trifluoroethyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three fluorine atoms and a 2,2,2-trifluoroethyl group attached to it . The SMILES representation of the molecule isC1=C(C=C(C(=C1F)F)F)CC(F)(F)F . Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 160.14 g/mol . The InChI representation of the molecule isInChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 .

Aplicaciones Científicas De Investigación

Regiocontrolled Hydroarylation of (Trifluoromethyl)acetylenes in Superacids :

- Research by Alkhafaji et al. (2013) involved reactions between aryl(trifluoromethyl)-substituted alkynes and arenes in superacids, resulting in 1,1-diaryl-2-trifluoromethylethenes. This study contributes to the understanding of reactions involving trifluoromethylated compounds, which may have implications for the synthesis of 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene derivatives (Alkhafaji et al., 2013).

Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles :

- Hu et al. (2008) developed an efficient method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles, which indicates the potential for diverse chemical transformations of trifluoromethylated compounds (Hu et al., 2008).

Synthesis and Characterization of Hyperbranched Poly(arylene ether)s :

- Banerjee et al. (2009) reported on the synthesis of hyperbranched poly(arylene ether)s from a trifluoromethyl-activated monomer. This research highlights the application of such compounds in the development of advanced polymeric materials (Banerjee et al., 2009).

A Convenient Preparation of Arylthioynamines :

- Research by Nakai et al. (1977) involved the preparation of arylthioynamines from (2,2,2-trifluoroethylthio)benzenes, showing the versatility of trifluoroethylated compounds in organic synthesis (Nakai et al., 1977).

Novel Trimerization of 1-Phenylsulfanyl-2,2,2-trifluoroethyl Isocyanide :

- Uno et al. (1996) explored the trimerization of 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, demonstrating unique reactivity patterns of trifluoroethylated compounds (Uno et al., 1996).

Reactions of 2,2,2-trifluorodiazoethane with Carbon-Nitrogen and Carbon-Oxygen Multiple Bonds :

- Fields and Tomlinson (1979) investigated reactions involving 2,2,2-trifluorodiazoethane, relevant to the study of similar trifluoroethylated chemicals (Fields & Tomlinson, 1979).

Safety and Hazards

This compound is classified as an irritant, with specific target organ toxicity to the respiratory system . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It’s also recommended to ensure adequate ventilation when handling this compound .

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It’s known that fluorinated compounds often exhibit unique interactions with biological targets due to the strong electronegativity and small size of the fluorine atom .

Biochemical Pathways

It’s known that fluorinated compounds can influence various biochemical pathways due to their unique chemical properties .

Pharmacokinetics

The presence of fluorine atoms can often enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Result of Action

It’s known that fluorinated compounds can have diverse effects on cellular function, often enhancing the potency and selectivity of bioactive molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene. For instance, the presence of other chemicals, temperature, and pH can affect its stability and reactivity .

Análisis Bioquímico

Biochemical Properties

1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated nature allows it to form strong interactions with hydrophobic pockets of proteins, potentially altering their conformation and activity. For instance, it may interact with enzymes involved in metabolic pathways, affecting their catalytic efficiency and substrate specificity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. The compound’s fluorinated groups enable it to form strong hydrogen bonds and hydrophobic interactions, which are crucial for its binding affinity. These interactions can result in conformational changes in the target biomolecules, affecting their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and adverse effects on organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key biomolecules, leading to changes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, with potential implications for its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

1,2,3-trifluoro-5-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-5-1-4(3-8(12,13)14)2-6(10)7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWYYBATIFNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243537 | |

| Record name | 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-28-0 | |

| Record name | 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.